molecular formula C7H7BrFNO2S B2659006 (2-Bromo-6-fluorophenyl)methanesulfonamide CAS No. 1602012-11-2

(2-Bromo-6-fluorophenyl)methanesulfonamide

Cat. No. B2659006
CAS RN: 1602012-11-2
M. Wt: 268.1
InChI Key: ACCCZOUQXRGGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Bromo-6-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrFNO2S . It has a molecular weight of 268.10 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(2-Bromo-6-fluorophenyl)methanesulfonamide” is 1S/C7H7BrFNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12) . This code provides a specific representation of the molecule’s structure, including the positions of the bromine, fluorine, nitrogen, oxygen, and sulfur atoms in the compound.


Physical And Chemical Properties Analysis

“(2-Bromo-6-fluorophenyl)methanesulfonamide” is a powder that is stored at room temperature . The compound has a molecular weight of 268.10 . Unfortunately, additional physical and chemical properties such as boiling point, density, and solubility are not provided in the available resources.

Scientific Research Applications

Chemical Synthesis and Functionalization

Research demonstrates various synthetic applications involving methanesulfonamide derivatives and closely related compounds, highlighting their utility in organic synthesis:

  • Friedel–Crafts-Type Alkylation : Bromodifluoro(phenylsulfanyl)methane, a compound related to (2-Bromo-6-fluorophenyl)methanesulfonamide, undergoes Friedel–Crafts-type alkylation, yielding thioesters, benzophenones, and xanthones, which are significant in synthesizing naturally occurring derivatives (Kuhakarn et al., 2011).
  • Palladium-Catalyzed Monofluoromethylation : The use of fluorobis(phenylsulfonyl)methane (FBSM) for the palladium-catalyzed monofluoromethylation of substituted 2-bromo-1,3-dienes, resulting in monofluoromethylated allenes, illustrates the compound's potential in creating biologically relevant structures (Ogasawara et al., 2009).

Molecular Structure and Reactivity

Studies on the molecular structure and reactivity of methanesulfonamide derivatives offer insights into their chemical behavior and potential applications:

  • Structure Investigation : The structure of N-(4-Fluorophenyl)methanesulfonamide was studied, revealing its similarity to other alkyl sulfonanilides. This research aids in understanding the compound's geometric parameters and potential interactions during biological activity (Gowda et al., 2007).
  • Chemoselective N-Acylation : The development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcases the chemoselectivity of these reagents, highlighting their utility in N-acylation reactions, which is crucial for synthesizing a variety of organic compounds (Kondo et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-bromo-6-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCCZOUQXRGGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CS(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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